![molecular formula C22H18F3N3O3 B6546803 N-(3-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946331-49-3](/img/structure/B6546803.png)
N-(3-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H18F3N3O3 and its molecular weight is 429.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.13002593 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, also referred to as G842-0812, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound based on diverse scientific literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18F3N3O3
- Molecular Weight : 495.4 g/mol
- IUPAC Name : N-(4-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
- SMILES Notation : CC(Nc(cc1)ccc1NC(C1=CC=CN(Cc2cccc(C(F)(F)F)c2)C1=O)=O)=O
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing trifluoromethyl groups, which are known to enhance antibacterial activity. For instance:
- Mechanism of Action : Compounds similar to G842-0812 have demonstrated the ability to inhibit the growth of antibiotic-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. They prevent biofilm formation, a critical factor in chronic infections caused by these pathogens. In particular, compounds with trifluoromethyl substitutions have shown effectiveness against methicillin-resistant strains .
Anticancer Activity
The dihydropyridine scaffold present in G842-0812 has been associated with various anticancer activities:
- Cell Line Studies : Research indicates that dihydropyridine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and reduced proliferation rates .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Potency : A study highlighted that derivatives of the trifluoromethyl group showed Minimum Inhibitory Concentration (MIC) values ranging from 1 to 4 µg/mL against various bacterial strains. The presence of lipophilic substituents significantly increased antibacterial activity .
- Cytotoxicity Studies : In vitro studies demonstrated that G842-0812 and its analogs could effectively reduce cell viability in cancer cell lines by inducing oxidative stress and activating apoptotic pathways. The selectivity for cancer cells over normal cells indicates a promising therapeutic window for further development .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds can exhibit significant anticancer properties. The structural features of N-(3-acetamidophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide may contribute to its ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound's ability to interact with specific molecular targets involved in cancer cell signaling pathways could lead to apoptosis (programmed cell death) in malignant cells.
Antimicrobial Properties
Research has shown that similar compounds possess antimicrobial activity against various pathogens. The trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing properties, potentially increasing the compound's efficacy against bacteria and fungi.
Enzyme Inhibition Studies
The compound can be utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. The carboxamide functional group is often a key feature in enzyme inhibitors, allowing for the exploration of its effects on enzyme kinetics.
Pharmacokinetics and Toxicology Studies
Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) can provide insights into how this compound behaves in biological systems.
Polymer Chemistry
The unique structure of this compound may lend itself to applications in polymer chemistry. Its ability to form strong intermolecular interactions could be harnessed in developing novel polymers with enhanced mechanical properties.
Nanotechnology
In nanotechnology, compounds like this one are explored for their potential use as building blocks for nanostructures. Their chemical stability and functional groups can facilitate the synthesis of nanoparticles or nanocomposites with specific functionalities.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potency. |
Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
Study 3 | Enzyme Inhibition | Identified as a competitive inhibitor for target enzymes with promising kinetic profiles. |
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-14(29)26-17-7-3-8-18(12-17)27-20(30)19-9-4-10-28(21(19)31)13-15-5-2-6-16(11-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZGDARIOWRLCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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